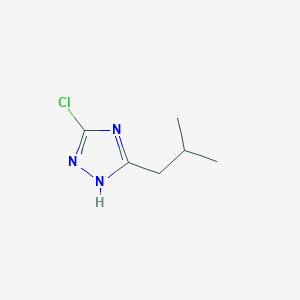

3-chloro-5-(2-methylpropyl)-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

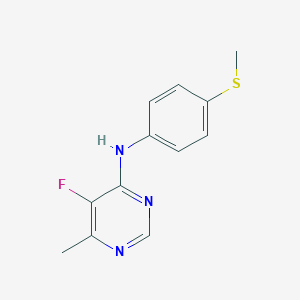

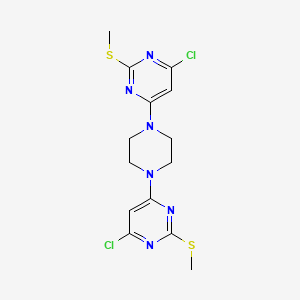

The compound “3-chloro-5-(2-methylpropyl)-1H-1,2,4-triazole” is an organic molecule that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring contains two carbon atoms and three nitrogen atoms. The molecule also has a chlorine atom and a 2-methylpropyl (or isobutyl) group attached to the triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring is a planar, aromatic ring, which means it is flat and has a cyclic, overlapping arrangement of p-orbitals. The chlorine atom and the 2-methylpropyl group would be attached to this ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring, the chlorine atom, and the 2-methylpropyl group. The triazole ring is aromatic and relatively stable, but it can participate in reactions with electrophiles. The chlorine atom is a good leaving group, which means it can be replaced by other groups in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar triazole ring and the polarizable chlorine atom might make the compound somewhat polar, affecting its solubility in different solvents .Applications De Recherche Scientifique

- 3-Chloro-5-isobutyl-1H-1,2,4-triazole exhibits antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. The compound’s structure allows it to interact with biological receptors, making it a promising candidate for developing new antimicrobial agents .

- The 1,2,4-triazole scaffold, including 3-chloro-5-isobutyl-1H-1,2,4-triazole , has shown promise in cancer research. It acts as a pharmacophore, interacting with biological targets. Some derivatives of this compound exhibit cytotoxic activity against cancer cell lines, making them potential candidates for anticancer drug development .

- Researchers have explored the anti-inflammatory and antioxidant effects of 1,2,4-triazoles. These compounds, including 3-chloro-5-isobutyl-1H-1,2,4-triazole , may play a role in managing inflammation-related conditions and oxidative stress .

- The 1,2,4-triazole derivatives have been investigated for their analgesic properties. While more research is needed, these compounds could contribute to pain management strategies .

- The unique structure of 1,2,4-triazoles makes them interesting candidates for agrochemicals. Researchers explore their potential as pesticides, herbicides, and growth regulators .

- Beyond pharmaceutical applications, 1,2,4-triazoles find use in materials science and organic catalysis. Their versatile reactivity and stability make them valuable building blocks for designing functional materials and catalysts .

Antimicrobial Activity

Anticancer Potential

Anti-inflammatory and Antioxidant Properties

Analgesic Activity

Agrochemical Applications

Materials Science and Organic Catalysts

Mécanisme D'action

Target of Action

3-chloro-5-isobutyl-1H-1,2,4-triazole is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds . The primary targets of this compound are biological receptors with which it interacts through hydrogen-bonding and dipole interactions .

Mode of Action

The interaction of 3-chloro-5-isobutyl-1H-1,2,4-triazole with its targets results in significant changes. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can lead to the inhibition or activation of the enzyme, thereby altering the biochemical processes within the cell.

Biochemical Pathways

The biochemical pathways affected by 3-chloro-5-isobutyl-1H-1,2,4-triazole are diverse and depend on the specific targets of the compound. For instance, 1,2,4-triazoles have been shown to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may affect a variety of biochemical pathways, from those involved in bacterial cell wall synthesis to those involved in inflammation and cancer cell proliferation.

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-5-(2-methylpropyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIASRYBLPCJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=NN1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-5-isobutyl-1H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Tert-butylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2509192.png)

![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509193.png)

![2-Ethyl-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2509195.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509197.png)

![N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2509206.png)

![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide](/img/structure/B2509207.png)

![5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2509209.png)

![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)

![2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2509212.png)